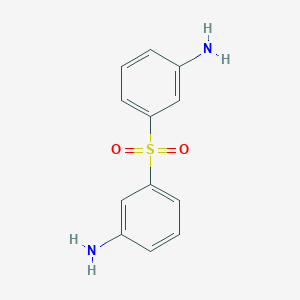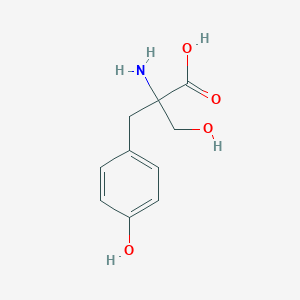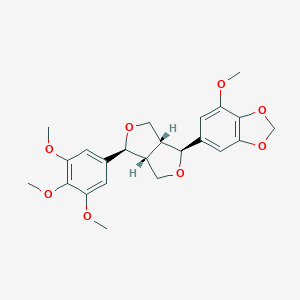
Tetrabromobisphenol A bismethyl ether
Overview
Description
Tetrabromobisphenol A bismethyl ether (TBBPA-BME) is a flame retardant used in a variety of industrial and consumer products. It is a chemical compound that is widely used in many applications due to its flame retardant properties and its low toxicity. TBBPA-BME is a brominated compound, meaning it contains bromine atoms, and is used in a variety of products such as electronics, plastics, textiles, and adhesives. It is also used in the production of fire-retardant foams and coatings.
Scientific Research Applications
Synthesis of Brominated Bisphenol A Epoxy Resin : It is used in synthesizing brominated bisphenol A epoxy resin, which is important in materials science (C. Le, 2001).
Flame Retardant : This compound is utilized as a flame retardant in electronics, construction materials, and automotive products (Toxicity report series, 2017).
Environmental Monitoring : An ultrasensitive competitive immunosensor was developed for detecting trace pollutants in aquatic environments, including tetrabromobisphenol A bismethyl ether (Zhen Zhang et al., 2018).
Use in Paints and Coatings : This chemical is used in various products, including paints and coatings, for its flame retardant properties (R. Letcher & S. Chu, 2010).
Material Science : It forms mixtures with bis(2-ethoxyethyl) ether displaying a lower critical solution temperature at room temperature (H. Beck, 1993).
Potential Effects on Thyroid Hormone Homeostasis : Tetrabromobisphenol A (TBBPA) shows potent competition for thyroid hormone thyroxine binding to human transthyretin, which could impact thyroid hormone homeostasis (I. Meerts et al., 2000).
Environmental Investigations : A method was developed for sensitive detection of its derivatives in environmental investigations (Yong Tian et al., 2014).
Screening in Environmental Matrices : An ELISA was developed suitable for screening tetrabromobisphenol A in soil and sediment (Ting Xu et al., 2012).
Neurobehavioral Changes in Animals : Exposure significantly affects motor coordination and locomotor activities in neonatal rats, indicating potential neuronal threats (Qian S. Liu et al., 2017).
Transformation Products in Soil : Research identifies transformation products of TBBPA derivatives in soil, providing insights into their environmental fate (Aifeng Liu et al., 2017).
Mechanism of Action
Target of Action
Tetrabromobisphenol A dimethyl ether (TBBPA DME), also known as Tetrabromobisphenol A bismethyl ether or 1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene, is a derivative of Tetrabromobisphenol A (TBBPA). TBBPA is a known endocrine disruptor . The primary targets of TBBPA DME are likely to be similar to those of TBBPA, which include both estrogens and androgens . It may also interfere with the thyroid hormone thyroxin (T4) by binding more strongly to the transport protein transthyretin than T4 does .
Mode of Action
It is known that tbbpa dme can be biotransformed back to tbbpa in certain organisms, such as pumpkin plants . This suggests that TBBPA DME might interact with its targets in a similar way to TBBPA. As an endocrine disruptor, TBBPA may interfere with hormone signaling pathways, leading to changes in cellular function .
Biochemical Pathways
TBBPA DME likely affects the same biochemical pathways as TBBPA. As an endocrine disruptor, TBBPA can interfere with the normal functioning of the endocrine system, which includes a wide range of hormonal signaling pathways .
Pharmacokinetics
It is known that tbbpa and its derivatives can be absorbed and accumulate in various aquatic organisms . The rate of metabolism of these compounds is relatively slow
Result of Action
The molecular and cellular effects of TBBPA DME’s action are likely to be similar to those of TBBPA. As an endocrine disruptor, TBBPA can cause a variety of effects, including neurobehavioral and immunotoxic effects, oxidative stress, and apoptosis . If TBBPA DME acts in a similar way, it may have similar effects.
Action Environment
The action of TBBPA DME can be influenced by various environmental factors. For example, the pH, temperature, and natural organic matter concentration of water can affect the abiotic methylation of TBBPA . Additionally, TBBPA DME has been found to accumulate more in the roots of pumpkin plants and translocate up to stems and leaves compared with TBBPA . This suggests that the plant environment can influence the action and efficacy of TBBPA DME.
Safety and Hazards
Future Directions
Studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments and degradation of TBBPA are in the preliminary phase and have several limitations . Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA .
Biochemical Analysis
Biochemical Properties
Tetrabromobisphenol A dimethyl ether plays a significant role in biochemical reactions, particularly due to its brominated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the thyroid hormone transport protein transthyretin, potentially disrupting normal thyroid hormone function . Additionally, it can interact with estrogen and androgen receptors, indicating its potential as an endocrine disruptor . These interactions suggest that Tetrabromobisphenol A dimethyl ether can influence hormonal balance and metabolic processes.
Cellular Effects
The effects of Tetrabromobisphenol A dimethyl ether on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can mimic the action of thyroid hormones, leading to altered gene expression and disrupted cellular metabolism . Furthermore, it has been shown to induce oxidative stress in cells, which can lead to cellular damage and apoptosis . These cellular effects highlight the potential risks associated with exposure to Tetrabromobisphenol A dimethyl ether.
Molecular Mechanism
At the molecular level, Tetrabromobisphenol A dimethyl ether exerts its effects through several mechanisms. It can bind to hormone receptors, such as estrogen and androgen receptors, leading to altered receptor activity and downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic processes, further influencing cellular function . The compound’s ability to mimic thyroid hormones allows it to bind more strongly to transthyretin than the natural hormone thyroxin, potentially interfering with normal thyroid hormone activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabromobisphenol A dimethyl ether have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound can accumulate in biological tissues and remain stable over extended periods . It can undergo biotransformation, leading to the formation of various metabolites . Long-term exposure to Tetrabromobisphenol A dimethyl ether has been associated with chronic toxicity and endocrine disruption in laboratory animals .
Dosage Effects in Animal Models
The effects of Tetrabromobisphenol A dimethyl ether vary with different dosages in animal models. At low doses, the compound can induce subtle changes in hormonal balance and metabolic processes . At higher doses, it can cause significant toxic effects, including liver damage, reproductive toxicity, and neurotoxicity . These findings underscore the importance of understanding the dosage-dependent effects of Tetrabromobisphenol A dimethyl ether to assess its safety and potential risks.
Metabolic Pathways
Tetrabromobisphenol A dimethyl ether is involved in several metabolic pathways. It can undergo biotransformation through processes such as reductive debromination, hydrolytic debromination, and oxidative ring cleavage . These metabolic pathways lead to the formation of various metabolites, some of which may retain biological activity and contribute to the compound’s overall toxicity . Understanding these metabolic pathways is crucial for assessing the compound’s environmental and health impacts.
Transport and Distribution
The transport and distribution of Tetrabromobisphenol A dimethyl ether within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s potential toxicity and long-term effects.
Subcellular Localization
Tetrabromobisphenol A dimethyl ether’s subcellular localization plays a critical role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its presence in these compartments can influence cellular processes such as gene expression, energy metabolism, and oxidative stress responses . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its effects on cellular function .
properties
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKNNNAKHZPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865889 | |
| Record name | Tetrabromobisphenol A dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37853-61-5 | |
| Record name | Tetrabromobisphenol A dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37853-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037853615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromobisphenol A dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(isopropylidene)bis[2,6-dibromoanisole] m | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental fate of TBBPA-DME and can it be transformed back to the more toxic Tetrabromobisphenol A (TBBPA)?
A1: While TBBPA-DME is considered a derivative of TBBPA with potentially lower toxicity, research indicates it can be biotransformed back into TBBPA. One study demonstrated that whole pumpkin plants exposed to TBBPA-DME were able to convert it back to TBBPA. [] This finding has significant implications for environmental risk assessments as it suggests TBBPA-DME may not be a safe alternative to TBBPA and could contribute to the persistence of TBBPA in the environment. [, ]
Q2: What are the potential developmental effects of exposure to TBBPA-DME?
A2: Research using zebrafish embryos has shown that exposure to TBBPA-DME can disrupt normal development. [] This disruption was linked to changes in the expression of matrix metalloproteinases, enzymes involved in the breakdown and remodeling of extracellular matrix, which play crucial roles in developmental processes. These findings raise concerns about the potential developmental toxicity of TBBPA-DME and highlight the need for further investigation into its long-term effects.
Q3: How prevalent is TBBPA-DME in the environment?
A3: Studies have detected TBBPA-DME, alongside TBBPA and its mono-methyl derivative, in various environmental samples. These include fish, sediment, and suspended particulate matter collected from European freshwater and estuarine systems. [] This detection highlights the widespread distribution of TBBPA and its derivatives in aquatic environments, raising concerns about potential ecological and human health risks. Further research is needed to understand the full extent of TBBPA-DME contamination and its potential consequences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)





![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)




